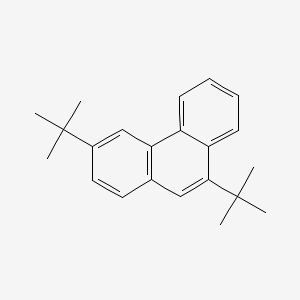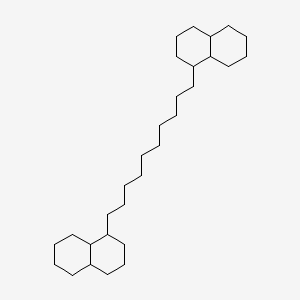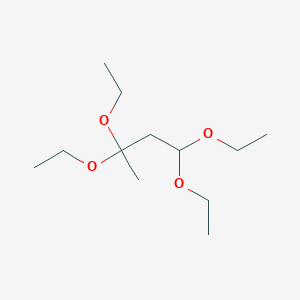
(S)-tert-butyl 3-(2-chloroethyl)pyrrolidine-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-tert-butyl 3-(2-chloroethyl)pyrrolidine-1-carboxylate is a chemical compound that belongs to the class of pyrrolidines It is characterized by the presence of a tert-butyl group, a chloroethyl group, and a pyrrolidine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (S)-tert-butyl 3-(2-chloroethyl)pyrrolidine-1-carboxylate typically involves the reaction of (S)-tert-butyl 3-pyrrolidinecarboxylate with 2-chloroethyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydride to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
(S)-tert-butyl 3-(2-chloroethyl)pyrrolidine-1-carboxylate can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloroethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the chloroethyl group to an ethyl group or other reduced forms.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide, m-chloroperbenzoic acid, or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.
Major Products Formed
Nucleophilic Substitution: Products include substituted pyrrolidines with various functional groups replacing the chloroethyl group.
Oxidation: Products include N-oxides and other oxidized derivatives.
Reduction: Products include reduced pyrrolidines with simpler alkyl groups.
Wissenschaftliche Forschungsanwendungen
(S)-tert-butyl 3-(2-chloroethyl)pyrrolidine-1-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of (S)-tert-butyl 3-(2-chloroethyl)pyrrolidine-1-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The chloroethyl group can form covalent bonds with nucleophilic sites on proteins or DNA, leading to modifications that affect their function. The pyrrolidine ring and tert-butyl group contribute to the compound’s overall stability and reactivity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (S)-benzyl 3-(2-chloroethyl)pyrrolidine-1-carboxylate
- (S)-methyl 3-(2-chloroethyl)pyrrolidine-1-carboxylate
- (S)-ethyl 3-(2-chloroethyl)pyrrolidine-1-carboxylate
Uniqueness
(S)-tert-butyl 3-(2-chloroethyl)pyrrolidine-1-carboxylate is unique due to the presence of the tert-butyl group, which provides steric hindrance and influences the compound’s reactivity and stability
Eigenschaften
Molekularformel |
C11H20ClNO2 |
|---|---|
Molekulargewicht |
233.73 g/mol |
IUPAC-Name |
tert-butyl (3S)-3-(2-chloroethyl)pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C11H20ClNO2/c1-11(2,3)15-10(14)13-7-5-9(8-13)4-6-12/h9H,4-8H2,1-3H3/t9-/m1/s1 |
InChI-Schlüssel |
QBFJJWWERKMUEE-SECBINFHSA-N |
Isomerische SMILES |
CC(C)(C)OC(=O)N1CC[C@H](C1)CCCl |
Kanonische SMILES |
CC(C)(C)OC(=O)N1CCC(C1)CCCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3-(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)-3-(isopropylamino)propan-1-ol](/img/structure/B13951843.png)
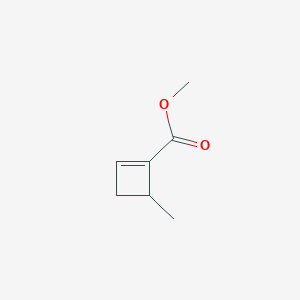

![N-(pyridin-2-ylmethyl)-3-(4-(trifluoromethoxy)phenyl)imidazo[1,2-b]pyridazin-6-amine](/img/structure/B13951859.png)
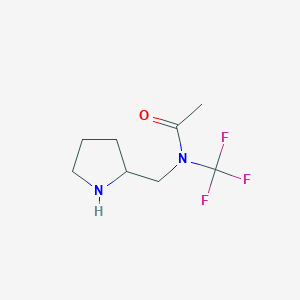

![1H-Thieno[3,2-e]benzimidazole, 4,5-dihydro-](/img/structure/B13951879.png)

![2-[(Ethoxycarbonyl)amino]but-3-enoic acid](/img/structure/B13951894.png)
